molecular formula C16H18N2OS B1288117 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde CAS No. 886362-09-0

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1288117
CAS No.: 886362-09-0
M. Wt: 286.4 g/mol
InChI Key: FHIMEHYUGUTTTB-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is an organic compound that features a thiazole ring substituted with a benzylpiperidine moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced via a nucleophilic substitution reaction where 4-benzylpiperidine reacts with a suitable electrophile, such as a halogenated thiazole derivative.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the thiazole derivative is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(4-Benzylpiperidino)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(4-Benzylpiperidino)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential pharmacological effects.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety is known to interact with monoamine transporters, potentially affecting neurotransmitter levels in the brain. The thiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar benzylpiperidine moiety but lacking the thiazole ring and aldehyde group.

    2-Benzylpiperidine: Another benzylpiperidine derivative with different substitution patterns.

    Benzylpiperazine: A structurally related compound with a piperazine ring instead of a piperidine ring.

Uniqueness

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-12-15-11-17-16(20-15)18-8-6-14(7-9-18)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIMEHYUGUTTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(S3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594724
Record name 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-09-0
Record name 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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